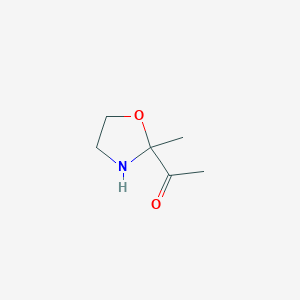
1-(2-Methyloxazolidin-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methyloxazolidin-2-yl)ethanone, also known as 2-Methyloxazolidine-2-carboxylic acid ethyl ester, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of organic synthesis and medicinal chemistry. This compound is a colorless liquid with a molecular weight of 143.18 g/mol and a boiling point of 190-192 °C.
Mechanism Of Action
The mechanism of action of 1-(1-(2-Methyloxazolidin-2-yl)ethanoneolidin-2-yl)ethanone is not fully understood. However, it is believed to exert its biological effects through the inhibition of enzymes such as β-lactamases and cyclooxygenases.
Biochemical And Physiological Effects
1-(1-(2-Methyloxazolidin-2-yl)ethanoneolidin-2-yl)ethanone has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as Staphylococcus aureus and Escherichia coli. Additionally, it has been shown to exhibit anti-inflammatory effects by inhibiting the production of prostaglandins.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1-(1-(2-Methyloxazolidin-2-yl)ethanoneolidin-2-yl)ethanone is its versatility as a building block in organic synthesis. It can be easily incorporated into various compounds and has been shown to exhibit a range of biological activities. However, one limitation of this compound is its potential toxicity. Further studies are needed to determine the safe levels of exposure to this compound.
Future Directions
There are several future directions for research on 1-(1-(2-Methyloxazolidin-2-yl)ethanoneolidin-2-yl)ethanone. One potential area of research is the optimization of its synthesis method to improve its yield and purity. Additionally, further studies are needed to elucidate its mechanism of action and to determine its potential applications in the development of new drugs. Finally, the safety and toxicity of this compound need to be further investigated to ensure its safe use in laboratory experiments.
Synthesis Methods
The synthesis of 1-(1-(2-Methyloxazolidin-2-yl)ethanoneolidin-2-yl)ethanone can be achieved through a variety of methods. One of the most common methods involves the reaction of ethyl oxalate with 2-amino-2-methyl-1-propanol in the presence of a catalyst such as p-toluenesulfonic acid. This reaction leads to the formation of the desired compound along with the production of water as a byproduct.
Scientific Research Applications
1-(1-(2-Methyloxazolidin-2-yl)ethanoneolidin-2-yl)ethanone has been extensively studied for its potential applications in the field of organic synthesis. It has been used as a building block in the synthesis of various compounds such as β-lactams, β-amino acids, and cyclic imides. Additionally, this compound has been investigated for its potential applications in medicinal chemistry. It has been shown to exhibit antimicrobial, antifungal, and anti-inflammatory properties.
properties
CAS RN |
130028-27-2 |
|---|---|
Product Name |
1-(2-Methyloxazolidin-2-yl)ethanone |
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
1-(2-methyl-1,3-oxazolidin-2-yl)ethanone |
InChI |
InChI=1S/C6H11NO2/c1-5(8)6(2)7-3-4-9-6/h7H,3-4H2,1-2H3 |
InChI Key |
DEPXTQUZMIMPBJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(NCCO1)C |
Canonical SMILES |
CC(=O)C1(NCCO1)C |
synonyms |
Ethanone, 1-(2-methyl-2-oxazolidinyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



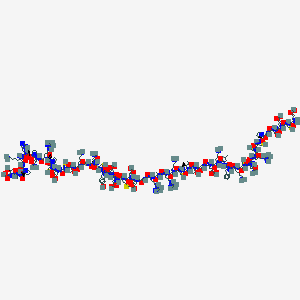
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-Amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid](/img/structure/B137905.png)
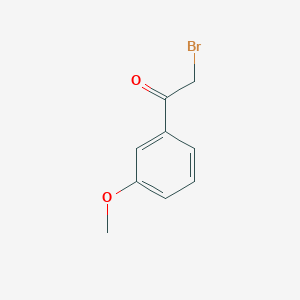
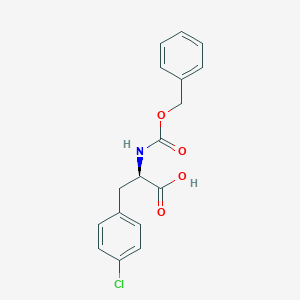
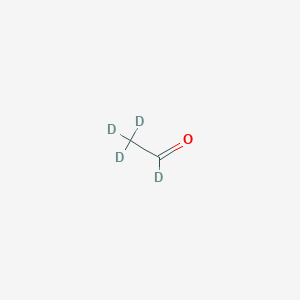
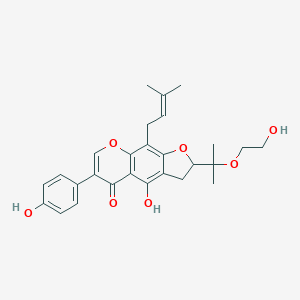
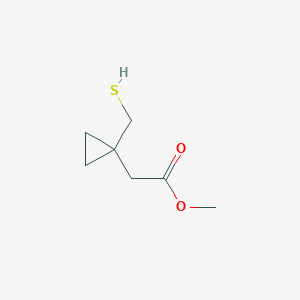
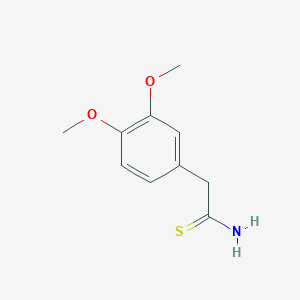
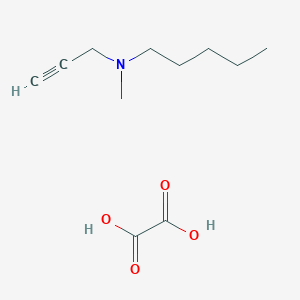
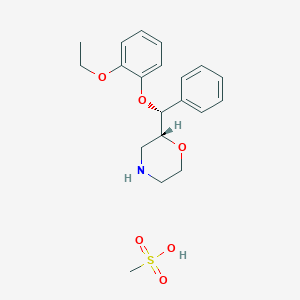
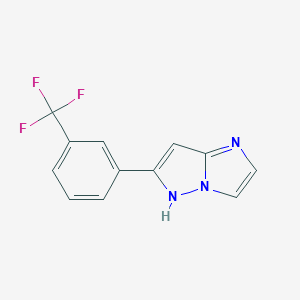
![[(2,6-Difluorobenzoyl)amino]hydroxyacetic acid](/img/structure/B137935.png)

